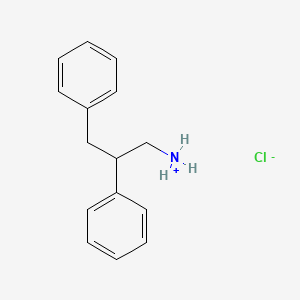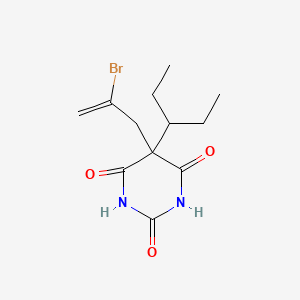
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a brominated allyl group and a sec-pentyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione typically involves multiple steps, including the introduction of the brominated allyl group and the sec-pentyl group to the pyrimidine ring. One common method involves the bromination of an allyl group followed by its attachment to the pyrimidine ring through a substitution reaction. The reaction conditions often require the use of solvents such as chloroform or ethanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Safety measures, such as proper ventilation and protective equipment, are essential due to the potential hazards associated with brominated compounds.
化学反应分析
Types of Reactions
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The brominated allyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxides, and fused ring systems, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the effects of brominated pyrimidine derivatives on cellular processes and gene expression.
Industrial Applications: The compound is used in the synthesis of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated allyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The compound’s effects on cellular pathways are mediated through its ability to alter gene expression and signal transduction processes .
相似化合物的比较
Similar Compounds
Tetrabromobisphenol-S Derivatives: These compounds share the brominated structure and are used as flame retardants.
Indole-Sulfonamide Derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
5-(2-Bromoallyl)-5-sec-pentyl-1H,3H,5H-pyrimidine-2,4,6-trione is unique due to its specific combination of a brominated allyl group and a sec-pentyl group attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
12124-83-3 |
|---|---|
分子式 |
C12H17BrN2O3 |
分子量 |
317.18 g/mol |
IUPAC 名称 |
5-(2-bromoprop-2-enyl)-5-pentan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-8(5-2)12(6-7(3)13)9(16)14-11(18)15-10(12)17/h8H,3-6H2,1-2H3,(H2,14,15,16,17,18) |
InChI 键 |
ICBPTPKCMPQQIT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



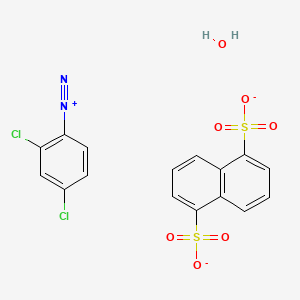

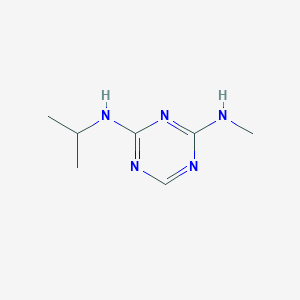
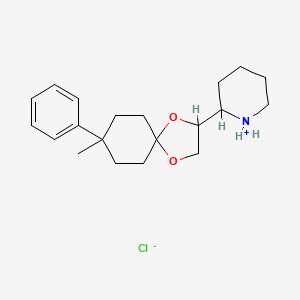
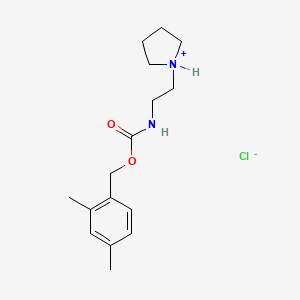
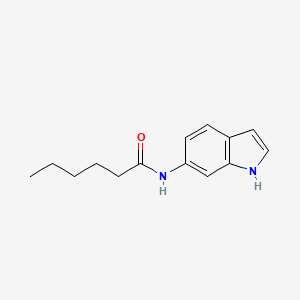
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

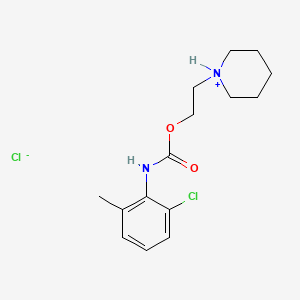
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
